molecular formula C23H26FN3O3S B2913243 3-(Benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892758-38-2

3-(Benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2913243
CAS No.: 892758-38-2
M. Wt: 443.54
InChI Key: WSRIYZZLSDFWDS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, a benzenesulfonyl group, and an ethylpiperazinyl group. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the piperazine ring is known to participate in various reactions, including substitutions and ring-opening reactions .

Scientific Research Applications

Antimicrobial and Antibacterial Applications

The synthesis and evaluation of fluoroquinolone derivatives, including compounds structurally related to "3-(Benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one," have shown promising antimicrobial and antibacterial properties. For instance, new derivatives of Fluoroquinolone have demonstrated significant inhibition of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant P. aeruginosa (CRPA), indicating their potential in treating infectious diseases resistant to conventional antibiotics (Chen et al., 2013). Furthermore, compounds designed based on benzenesulfonylguanidine scaffolds have shown antiproliferative activity against human cancer cell lines, suggesting a broader application in medicinal chemistry and drug development (Pogorzelska et al., 2017).

Anticancer Research

The exploration of benzenesulfonyl derivatives for anticancer applications has been a significant area of research. For example, derivatives containing the benzenesulfonyl moiety have been evaluated for their antiproliferative effects against various cancer cell lines, including breast cancer, cervical cancer, and colon carcinoma. The modification of these compounds with different pharmacophores has led to variations in their potency, highlighting the importance of structural modifications in enhancing anticancer activity (Buemi et al., 2019).

Optical and Material Sciences

In the field of optical and material sciences, the derivatives of "this compound" have shown potential. Novel polymers with naphthalimide pendant groups, including those structurally related to the mentioned compound, have been prepared and demonstrated unique properties suitable for positive or negative fluorescent patterned images on films, indicating their utility in creating advanced materials with specific optical properties (Tian et al., 2002).

Properties

IUPAC Name

3-(benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S/c1-3-25-10-12-27(13-11-25)21-15-20-18(14-19(21)24)23(28)22(16-26(20)4-2)31(29,30)17-8-6-5-7-9-17/h5-9,14-16H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRIYZZLSDFWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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